![molecular formula C24H25N5O3 B2965141 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 921911-03-7](/img/structure/B2965141.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-d]pyrimidine analogues demonstrates the compound's relevance in chemical research, particularly in the context of developing potent antitumor agents. A key synthetic approach involves palladium-catalyzed C-C coupling, highlighting the compound's utility in complex organic synthesis and the exploration of its anticancer potential (Taylor & Patel, 1992).
Anticancer Research
Research focusing on kinesin spindle protein (KSP) inhibitors identified compounds with structural similarities as exhibiting significant biochemical potency and pharmaceutical properties suitable for clinical development as cancer treatment agents. These compounds have shown to arrest cells in mitosis, leading to cellular death, which underscores their potential in anticancer strategies (Theoclitou et al., 2011).
Biological Activity
The microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives and their evaluation for biological activities against cancer cell lines indicate the compound's potential in medicinal chemistry. Some synthesized compounds demonstrated selective cytotoxicity towards cancer cells, providing insights into their therapeutic applications (Nagaraju et al., 2020).
Molecular Docking Studies
Molecular docking studies of certain active heterocyclic molecules, including pyrazolo[3,4-d]pyrimidine derivatives, have been conducted to understand their selective binding in the colchicine binding site of tubulin polymer. These studies are crucial for drug design and development, providing a foundation for the design of novel anticancer agents with improved efficacy and selectivity (Nagaraju et al., 2020).
Antimicrobial Activity
Synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising antimicrobial activities. This highlights the potential application of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Abunada et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
It is known that similar compounds bind with high affinity to their targets , which could lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit antiviral and antitumor activities , suggesting potential therapeutic applications for this compound.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17(2)32-20-10-8-19(9-11-20)23(30)25-12-13-29-22-21(14-27-29)24(31)28(16-26-22)15-18-6-4-3-5-7-18/h3-11,14,16-17H,12-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHQPQJRUZEANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

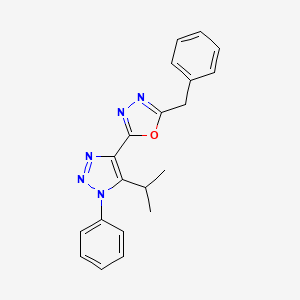

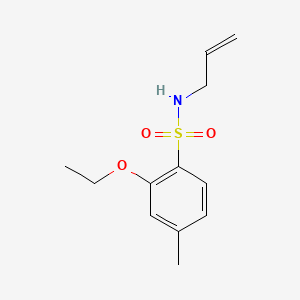
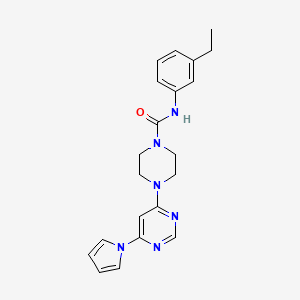
![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)
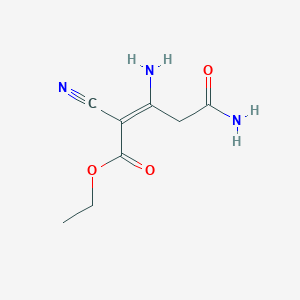
![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)

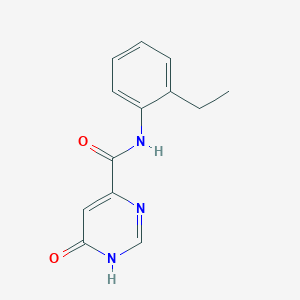
![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)


